benzyl (2R)-2-(hydroxymethyl)-2-methylpyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl (2R)-2-(hydroxymethyl)-2-methylpyrrolidine-1-carboxylate is a chemical compound with a complex structure that includes a benzyl group, a hydroxymethyl group, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl (2R)-2-(hydroxymethyl)-2-methylpyrrolidine-1-carboxylate typically involves the reaction of benzyl cyanide with tert-butyl hydroperoxide under metal-free conditions. This method allows for the efficient formation of the desired ester through a series of oxidation, bond cleavage, and bond formation reactions . Another approach involves the use of flow microreactor systems, which provide a more efficient and sustainable method for the synthesis of tertiary butyl esters .
Industrial Production Methods
Industrial production of this compound may involve large-scale flow microreactor systems due to their efficiency and sustainability. These systems allow for continuous production with reduced waste and improved reaction control .
Chemical Reactions Analysis
Types of Reactions
Benzyl (2R)-2-(hydroxymethyl)-2-methylpyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: The benzyl group can undergo substitution reactions, such as nucleophilic substitution.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like tert-butyl hydroperoxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
Benzyl (2R)-2-(hydroxymethyl)-2-methylpyrrolidine-1-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzyl (2R)-2-(hydroxymethyl)-2-methylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or binding to specific receptors, leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzyl esters and pyrrolidine derivatives, such as benzyl (2S)-2-(hydroxymethyl)-2-methylpyrrolidine-1-carboxylate and benzyl (2R)-2-(hydroxymethyl)-2-ethylpyrrolidine-1-carboxylate .
Uniqueness
Benzyl (2R)-2-(hydroxymethyl)-2-methylpyrrolidine-1-carboxylate is unique due to its specific stereochemistry and the presence of both a hydroxymethyl group and a benzyl ester group. This combination of structural features contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
benzyl (2R)-2-(hydroxymethyl)-2-methylpyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-14(11-16)8-5-9-15(14)13(17)18-10-12-6-3-2-4-7-12/h2-4,6-7,16H,5,8-11H2,1H3/t14-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVWNWBXIOGVZQD-CQSZACIVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN1C(=O)OCC2=CC=CC=C2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CCCN1C(=O)OCC2=CC=CC=C2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.